3-Phenylsulfanylmethyl-quinoxaline-5,7-diamine
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Overview
Description
3-Phenylsulfanylmethyl-quinoxaline-5,7-diamine is a small molecular compound with the chemical formula C15H14N4S. It is a quinoxaline derivative, which is a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylsulfanylmethyl-quinoxaline-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
3-Phenylsulfanylmethyl-quinoxaline-5,7-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Phenylsulfanylmethyl-quinoxaline-5,7-diamine involves its interaction with specific molecular targets. One of the key targets is polypeptide deformylase (PDF), an enzyme involved in protein synthesis. By inhibiting PDF, the compound can disrupt protein synthesis, leading to its potential therapeutic effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with antimicrobial properties.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: An antibiotic used in animal feed.
Uniqueness: 3-Phenylsulfanylmethyl-quinoxaline-5,7-diamine stands out due to its unique combination of a quinoxaline core with a phenylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N4S |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(phenylsulfanylmethyl)quinoxaline-5,7-diamine |
InChI |
InChI=1S/C15H14N4S/c16-10-6-13(17)15-14(7-10)18-8-11(19-15)9-20-12-4-2-1-3-5-12/h1-8H,9,16-17H2 |
InChI Key |
PBRHNJQCRCVADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC3=C(C=C(C=C3N=C2)N)N |
Origin of Product |
United States |
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